Product packaging for Ethyl 2-(6-chloropyrazin-2-YL)acetate(Cat. No.:CAS No. 1071455-09-8)

Ethyl 2-(6-chloropyrazin-2-YL)acetate

Cat. No.: B2553222
CAS No.: 1071455-09-8
M. Wt: 200.62
InChI Key: MXVFGAGOQNLOCD-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Chemical Science

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the field of medicinal chemistry. The unique electronic properties and structural characteristics of the pyrazine ring allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. This versatility has led to the incorporation of pyrazine moieties into a wide array of clinically significant drugs.

The pyrazine core is found in pharmaceuticals with diverse therapeutic applications, including diuretics, anticancer agents, and antitubercular agents. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system can engage in hydrophobic and aromatic interactions, contributing to the binding affinity and selectivity of drug candidates. The inherent stability of the pyrazine ring also imparts favorable pharmacokinetic properties to molecules containing this scaffold.

Overview of Halogenated Pyrazine Esters in Research

The introduction of halogen atoms, such as chlorine, onto the pyrazine ring, coupled with the presence of an ester functional group, creates a class of compounds known as halogenated pyrazine esters. These molecules are of particular interest to synthetic chemists due to their enhanced reactivity and potential for further chemical modification.

The chlorine atom in a compound like Ethyl 2-(6-chloropyrazin-2-YL)acetate serves as a versatile handle for a variety of chemical transformations. It can be readily displaced by nucleophiles in substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for the construction of diverse molecular libraries for drug discovery and other research purposes. The ethyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic utility of these compounds. The combination of these reactive sites makes halogenated pyrazine esters valuable intermediates in the synthesis of complex target molecules.

Research Trajectories for this compound

Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of novel bioactive compounds. Its structural features allow for diversification at multiple points, making it an attractive starting material for the development of new therapeutic agents.

One major research trajectory involves the use of this compound in the synthesis of substituted pyrazine derivatives. The chlorine atom can be replaced by various amines, alcohols, and thiols to generate a library of compounds with diverse functionalities. These derivatives can then be screened for a range of biological activities. The ester group can also be modified to produce amides, hydrazides, and other derivatives, further expanding the chemical space that can be explored from this single starting material. For instance, this compound is utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive ester group and halogenated aromatic system, which facilitate further functionalization. chemicalbook.com

Delimitation and Core Objectives of Current Research Focus

The primary objective of research centered on this compound is to exploit its synthetic versatility to create novel molecules with specific, predetermined functions. The delimitation of this research lies in its focus on the strategic manipulation of the compound's reactive sites to achieve desired molecular architectures.

The core objectives include:

Development of Efficient Synthetic Methodologies: A key goal is to establish robust and high-yielding synthetic routes that utilize this compound to produce a variety of derivatives. This includes optimizing reaction conditions for nucleophilic aromatic substitution at the chlorinated position and transformations of the ethyl acetate (B1210297) side chain.

Exploration of Chemical Space: Researchers aim to systematically explore the chemical space around the pyrazine scaffold by introducing a wide range of substituents. This allows for the investigation of structure-activity relationships (SAR), providing insights into how different functional groups influence the biological or material properties of the resulting compounds.

Synthesis of Target Molecules: A significant focus is on the use of this compound as a building block in the total synthesis of complex natural products or designed molecules with specific therapeutic targets.

Chemical Properties of this compound

While specific, detailed research findings for this compound are not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with similar compounds, such as its isomer, ethyl 2-(5-chloropyrazin-2-yl)acetate.

Interactive Data Table: Predicted Chemical Properties

PropertyValue
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Likely a solid or oil
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (B129727).
Reactivity The chlorine atom is susceptible to nucleophilic aromatic substitution. The ester group can undergo hydrolysis and other standard ester transformations.

Detailed Research Findings

Direct and extensive research findings specifically on this compound are limited in peer-reviewed journals. However, its importance is highlighted by its availability from commercial chemical suppliers, indicating its use as a building block in proprietary research and development, likely within the pharmaceutical and agrochemical industries.

The research that is available often pertains to its isomer, ethyl 2-(5-chloropyrazin-2-yl)acetate, which is used as an intermediate in pharmaceutical development. chemicalbook.com This suggests that the 6-chloro isomer likely shares a similar role as a versatile precursor for the synthesis of more complex, biologically active molecules. The strategic placement of the chlorine atom at the 6-position influences the electronic properties and reactivity of the pyrazine ring, potentially leading to different substitution patterns and biological activities compared to the 5-chloro isomer.

Patents in the field of medicinal chemistry occasionally mention compounds with the chloropyrazin-2-yl)acetate scaffold, reinforcing its role as a key intermediate in the synthesis of novel compounds. These patents often describe the synthesis of a series of related molecules for evaluation as potential drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B2553222 Ethyl 2-(6-chloropyrazin-2-YL)acetate CAS No. 1071455-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-chloropyrazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-6-4-10-5-7(9)11-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVFGAGOQNLOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 6 Chloropyrazin 2 Yl Acetate

Direct Esterification Routes from Carboxylic Acid Precursors

One of the most straightforward methods for synthesizing Ethyl 2-(6-chloropyrazin-2-YL)acetate is through the direct esterification of its corresponding carboxylic acid precursor, 2-(6-chloropyrazin-2-yl)acetic acid. This classic reaction, known as Fischer-Speier esterification, involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbon, leading to the formation of a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com The use of excess ethanol not only acts as a reactant but also serves as the solvent, shifting the reaction equilibrium towards the product side. masterorganicchemistry.com

Commonly employed catalysts for this transformation include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com In a move towards greener chemistry, solid-supported acid catalysts, for instance, dried Dowex H+ cation-exchange resins, have been effectively utilized. These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact. nih.gov

Table 1: Catalysts for Direct Esterification
Catalyst TypeSpecific ExampleKey Characteristics
Homogeneous (Mineral Acid)Sulfuric Acid (H₂SO₄)High catalytic activity, inexpensive, but can be corrosive and difficult to remove.
Homogeneous (Organic Acid)p-Toluenesulfonic Acid (TsOH)Solid, easier to handle than H₂SO₄, effective catalyst.
Heterogeneous (Resin)Dowex H+Reusable, environmentally friendly, simple product isolation. nih.gov

Nucleophilic Substitution Approaches for Pyrazine (B50134) Acetate (B1210297) Moiety Introduction

Nucleophilic substitution provides a versatile alternative for constructing the pyrazine acetate framework. These methods typically involve the reaction of a suitably functionalized pyrazine ring with a reagent that introduces the ethyl acetate group. A common strategy is the alkylation of a pyrazine precursor with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. walisongo.ac.id For instance, a pyrazine derivative can be treated with a strong base to generate a nucleophilic anion, which then attacks the electrophilic methylene (B1212753) carbon of the ethyl haloacetate, displacing the halide ion to form the desired product. The reaction is typically carried out in the presence of a base like potassium carbonate or cesium carbonate.

Another prominent approach within this category is nucleophilic aromatic substitution (SₙAr), where a leaving group on the pyrazine ring is displaced by a nucleophile. eijas.com For example, a pyrazine ring substituted with a good leaving group at the 2-position could react with the enolate of ethyl acetate. The electron-withdrawing nitrogen atoms of the pyrazine ring facilitate this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). eijas.com

Acylation-Based Synthetic Strategies Utilizing Pyrazine Carboxylic Acid Derivatives

Acylation-based strategies represent a more complex, multi-step approach to the synthesis of this compound. This pathway could originate from a pyrazine carboxylic acid derivative, such as 6-chloropyrazine-2-carboxylic acid. The carboxylic acid is first converted into a more reactive species, like an acid chloride or an ester, to facilitate the introduction of the additional carbon atom required for the acetate side chain.

A plausible, albeit less direct, sequence could involve a Claisen condensation-type reaction. For example, 6-chloropyrazine-2-carboxylic acid could be converted to its ethyl ester, ethyl 6-chloropyrazine-2-carboxylate. This ester could then be reacted with ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate would be required to yield a methylpyrazine derivative, which would then need to be functionalized at the methyl group and re-esterified to obtain the final product. Due to the number of steps and potential for side reactions, this route is generally less favored than direct esterification or nucleophilic substitution.

Optimization of Reaction Conditions and Process Parameters

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and pressure.

Catalysis is crucial for achieving practical reaction rates and high yields. In direct esterification, the role of the acid catalyst is to activate the carboxylic acid toward nucleophilic attack by ethanol. masterorganicchemistry.com For nucleophilic substitution reactions, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are often employed, particularly in heterogeneous solid-liquid systems. bcrec.idnih.gov A PTC facilitates the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the electrophilic substrate resides, thereby accelerating the reaction rate. bcrec.id The combination of a PTC with ultrasonic promotion has been shown to enhance reaction rates several-fold compared to conventional methods. bcrec.id

Table 2: Effect of Catalysis on Reaction Rate
Reaction TypeCatalystObservationReference
EsterificationAcid Catalyst (e.g., H₂SO₄)Essential for protonating the carbonyl, making it more electrophilic and enabling the reaction. masterorganicchemistry.com
Nucleophilic SubstitutionNone (Conventional)Base rate (k_app = 6.42×10⁻³ min⁻¹) bcrec.id
Tetrabutylammonium Bromide (TBAB) + UltrasoundSeveral-fold rate enhancement (k_app = 25.22×10⁻³ min⁻¹) bcrec.id

The choice of solvent plays a critical role in reaction outcomes, particularly in nucleophilic substitution reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used because they effectively solvate cations while leaving anions (the nucleophiles) relatively unsolvated and thus more reactive. walisongo.ac.id Studies on analogous alkylation reactions have demonstrated that the choice of solvent can dramatically impact the product yield. For instance, the alkylation of eugenol (B1671780) with ethyl chloroacetate gave a 91% yield in DMF, compared to 51% in DMSO and 47% in acetonitrile, highlighting the superior performance of DMF for this type of transformation. walisongo.ac.id In recent years, there has been a push towards "green" solvents like ethyl acetate and tert-amyl alcohol to reduce the environmental impact of chemical syntheses. nih.govresearchgate.net

Table 3: Solvent Effect on Product Yield in a Representative Alkylation Reaction walisongo.ac.id
SolventTypeProduct Yield (%)
N,N-dimethylformamide (DMF)Polar Aprotic91
Dimethyl sulfoxide (DMSO)Polar Aprotic51
Acetonitrile (CH₃CN)Polar Aprotic47

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. Most synthetic procedures for pyrazine derivatives are conducted at atmospheric pressure. Nucleophilic substitution reactions on chloropyrazines may require a range of temperatures, from ambient (20°C) to elevated temperatures (up to 130°C), to provide sufficient energy to overcome the activation barrier. Fischer esterification is typically performed at the reflux temperature of the alcohol used, which for ethanol is approximately 78°C. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of undesired byproducts. nih.gov Therefore, the reaction temperature is often optimized to find a balance between a reasonable reaction time and high product selectivity. For instance, in some enzymatic syntheses of pyrazine derivatives, 45°C was found to be the optimal temperature, as higher temperatures led to a decrease in yield due to reduced enzyme stability. rsc.org

Chemical Reactivity and Derivatization of Ethyl 2 6 Chloropyrazin 2 Yl Acetate

Nucleophilic Substitution Reactions on the Chloropyrazine Ring

The chlorine atom on the pyrazine (B50134) ring is a key site for chemical modification. smolecule.com Its replacement by various nucleophiles allows for the introduction of diverse functionalities, leading to the synthesis of a wide range of derivatives.

Selective Replacement of the Chlorine Atom with Diverse Nucleophiles

The chlorine atom on the chloropyrazine ring can be displaced by a variety of nucleophiles. This reactivity is enhanced by the electrophilic nature of the pyrazine ring. Common nucleophiles used in these substitution reactions include amines, alkoxides, and thiols. These reactions are typically carried out under mild conditions, often at room temperature. The ability to introduce these functional groups is crucial for modifying the biological activity of the resulting compounds. For instance, the introduction of different amine groups can significantly alter the pharmacological properties of the molecule.

Exploration of Reaction Mechanisms and Kinetics

The nucleophilic aromatic substitution (SNAr) on the chloropyrazine ring is a well-established reaction pathway. The reaction generally proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Kinetic studies of similar reactions on other heterocyclic systems, such as tetrazines, have been conducted to understand the factors governing the reaction rate. For example, in the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, the reaction kinetics were followed spectrophotometrically. researchgate.net Such studies provide valuable insights into optimizing reaction conditions for the synthesis of desired derivatives of Ethyl 2-(6-chloropyrazin-2-YL)acetate.

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group of this compound provides another avenue for chemical modification, allowing for the synthesis of carboxylic acids, different esters, and amides.

Hydrolysis to 2-(6-chloropyrazin-2-YL)acetic acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-chloropyrazin-2-YL)acetic acid, under either acidic or basic conditions. smolecule.com This carboxylic acid is a valuable precursor for the synthesis of other derivatives, such as amides or other esters. smolecule.com The hydrolysis reaction is a fundamental transformation in organic synthesis, allowing for the conversion of an ester into a more reactive carboxylic acid.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield mthis compound. Studies on the transesterification of other ethyl esters have shown that this process can be efficiently carried out under various conditions, including using supercritical alcohols or heterogeneous catalysts. researchgate.netresearchgate.net The choice of alcohol and catalyst allows for the synthesis of a variety of different esters.

Condensation Reactions of the Activated Acetate (B1210297) Group

The methylene (B1212753) group adjacent to the ester carbonyl (the activated acetate group) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen condensation or aldol-type reactions. These reactions allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The resulting products can serve as intermediates for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Electrophilic Aromatic Substitution on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally deactivates the ring towards traditional electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic substrates. minia.edu.egmasterorganicchemistry.com The formation of a high-energy sigma complex intermediate is energetically unfavorable. minia.edu.eg

Consequently, the primary substitution reaction observed on the pyrazine core of this compound is not electrophilic but rather nucleophilic aromatic substitution (NAS). In this mechanism, the chlorine atom, which is activated by the electron-withdrawing nature of the pyrazine ring, is displaced by a variety of nucleophiles. smolecule.com This reactivity is crucial for the derivatization of the molecule. The chlorine atom enhances the electrophilicity of the carbon to which it is attached, making it susceptible to attack by nucleophiles like amines, alkoxides, or thiols. smolecule.comvulcanchem.com

**3.4. Advanced Derivatization Strategies and Analogue Design

The structure of this compound, featuring a reactive chlorine atom and a modifiable ester group, makes it a valuable intermediate for the synthesis of diverse analogues in pharmaceutical and agrochemical research. vulcanchem.com

A key derivatization strategy involves the nucleophilic substitution of the chlorine atom to introduce new linking groups. Thioethers, for example, can be readily formed by reacting the parent compound with a thiol under mild conditions. vulcanchem.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the sulfur atom of the thiol displaces the chloride on the pyrazine ring.

An example of such a derivative is Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate. chemscene.comchemscene.com The formation of this thioether linkage alters the electronic and steric properties of the original molecule, which can be leveraged in the design of new chemical entities.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate1156875-83-0C₈H₉ClN₂O₂S232.69

This compound serves as a versatile scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity, allowing for the optimization of lead compounds. mdpi.com

Two primary sites on the molecule are targeted for modification:

The Pyrazine Core: The chlorine atom at the 6-position is readily displaced by a range of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alkoxides, and thiols, to probe the effect of different substituents on biological targets. vulcanchem.com

The Acetate Side Chain: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-chloropyrazin-2-yl)acetic acid. smolecule.comvulcanchem.com This acid is a key intermediate that can be converted into a variety of amides or other ester derivatives through standard coupling reactions.

These modifications allow researchers to systematically alter the compound's properties, such as polarity, hydrogen bonding capacity, and size, to optimize its interaction with biological targets like enzymes or receptors. smolecule.com

Modification SiteReaction TypeReagents/ConditionsResulting Functional GroupPurpose in SAR Studies
C6-Position (Pyrazine Ring)Nucleophilic Aromatic SubstitutionAmines (R₂NH)Amino (-NR₂)Introduce H-bond donors/acceptors; modify basicity.
C6-Position (Pyrazine Ring)Nucleophilic Aromatic SubstitutionAlkoxides (RO⁻)Ether (-OR)Alter lipophilicity and steric bulk.
C6-Position (Pyrazine Ring)Nucleophilic Aromatic SubstitutionThiols (RSH)Thioether (-SR)Introduce different linker geometries and electronic properties.
Ethyl Acetate Side ChainHydrolysisAcid or Base (e.g., HCl, NaOH)Carboxylic Acid (-COOH)Create key intermediate; introduce acidic group/H-bond donor.
Carboxylic Acid IntermediateAmide CouplingAmine (R₂NH), Coupling AgentAmide (-CONR₂)Generate diverse amide library; mimic peptide bonds.

Biological Activities and Molecular Interaction Profiling

In Vitro Assessment of Antimicrobial Properties

Currently, there is a lack of specific data in publicly available scientific literature detailing the in vitro antimicrobial properties of Ethyl 2-(6-chloropyrazin-2-yl)acetate. While compounds containing a chloropyrazine moiety are of interest in medicinal chemistry for their potential biological activities, including antimicrobial effects, dedicated studies to determine the minimum inhibitory concentration (MIC) or other antimicrobial metrics for this specific compound against various bacterial and fungal strains have not been reported. smolecule.com The chlorinated pyrazine (B50134) ring is theorized to enhance the interaction of such compounds with biological targets, which could potentially lead to efficacy against certain pathogens. smolecule.com However, without experimental data, the antimicrobial profile of this compound remains uncharacterized.

In Vitro Evaluation of Antitumor Activity

Similar to its antimicrobial properties, the in vitro antitumor activity of this compound has not been specifically documented in peer-reviewed research. General studies on compounds with chloropyrazine structures suggest potential for antitumor activities, attributed to the role of the chlorinated pyrazine ring in interacting with biological targets within cancer cells. smolecule.com Despite the potential of pyrazine derivatives as building blocks for new therapeutic agents, there are no published studies presenting IC50 values or detailed mechanistic insights into the cytotoxic effects of this compound against specific cancer cell lines.

Enzyme Inhibition Studies

There is no specific information available in the scientific literature regarding the inhibitory effects of this compound on the following enzymes:

Cyclooxygenase (COX): No studies have been published that investigate the inhibition of COX-1 or COX-2 by this compound.

Cholinesterase: There is no available data on the acetylcholinesterase or butyrylcholinesterase inhibitory activity of this compound.

Tyrosinase: The potential of this compound to inhibit tyrosinase has not been reported.

α-Amylase: There are no published findings on the α-amylase inhibitory properties of this compound.

α-Glucosidase: The inhibitory activity of this compound against α-glucosidase has not been documented.

While research has shown that various heterocyclic compounds can interact with and inhibit these enzymes, specific experimental data for this compound is absent.

Antioxidant Activity Profiling

The antioxidant activity of this compound, specifically its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging ability, has not been reported in the available scientific literature. Consequently, there is no data to construct an antioxidant activity profile for this compound.

Molecular Interaction Studies with Recombinant Biological Targets

Investigation of Binding Affinity to Enzymes and Receptors via In Vitro Assays

There are no specific in vitro assay data available that detail the binding affinity of this compound to any recombinant enzymes or receptors. While it is suggested that the chloropyrazine ring may enhance interactions with biological targets, empirical evidence from binding assays is not present in the current body of scientific literature. smolecule.com

Mechanistic Insights into Biological Efficacy at the Molecular Level

Due to the absence of dedicated biological studies on this compound, there are no mechanistic insights into its biological efficacy at the molecular level. The specific molecular targets and pathways through which this compound might exert any biological effects remain unknown. Further research, including molecular docking and in vitro assays, would be necessary to elucidate these mechanisms. smolecule.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and vibrational properties of molecules. These methods employ principles of quantum mechanics to model molecular behavior, with Density Functional Theory (DFT) being a particularly prominent and effective approach.

Density Functional Theory (DFT) Studies for Optimized Geometrical Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The geometry of Ethyl 2-(6-chloropyrazin-2-yl)acetate can be fully optimized in the gas phase using DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311G(d,p) or higher. researchgate.netresearchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy state on the potential energy surface. The resulting optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecular structure. These theoretical parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: These values are representative and based on DFT calculations performed on structurally related heterocyclic compounds.

Parameter Bond/Angle Calculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
C-Cl 1.745
C=O 1.215
C-O (ester) 1.340
N1-C2 (ring) 1.335
C2-C3 (ring) 1.390
Bond Angles (°)
O=C-O 124.5
C5-C6-Cl 118.0
C3-N4-C5 117.5
Dihedral Angles (°)
C3-C2-C(acetate)-H 179.5

Vibrational Spectral Analysis (FT-IR, FT-Raman) and Theoretical Assignments

Theoretical vibrational analysis is a powerful tool for interpreting experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. Following geometric optimization using DFT, the harmonic vibrational frequencies of this compound can be calculated at the same level of theory. researchgate.net Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A key aspect of this analysis is the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion. This is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. researchgate.netnih.gov This allows for a detailed and reliable assignment of the observed spectral bands.

Table 2: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups Note: Frequencies are scaled and based on calculations for analogous molecular structures.

Frequency (cm⁻¹) Assignment (Contribution from PED) Vibrational Mode
~3080 ν(C-H) Pyrazine (B50134) ring C-H stretch
~2990 νas(CH₃), νs(CH₂) Ethyl group C-H stretches
~1745 ν(C=O) Carbonyl stretch of the ester
~1570 ν(C=N), ν(C=C) Pyrazine ring stretching
~1450 δ(CH₃), δ(CH₂) Methyl and methylene (B1212753) bending
~1250 ν(C-O) Ester C-O stretch
~1180 β(C-H) In-plane C-H bending of the ring
~850 γ(C-H) Out-of-plane C-H bending of the ring

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a valuable aid in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations are typically performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as Tetramethylsilane (TMS). These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. researchgate.netmodgraph.co.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) Note: Values are illustrative, calculated relative to TMS, and based on methodologies applied to similar heterocyclic esters.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrazine H-3 8.65 -
Pyrazine H-5 8.75 -
Pyrazine C-2 - 152.0
Pyrazine C-3 - 145.0
Pyrazine C-5 - 148.0
Pyrazine C-6 - 155.5
Acetate (B1210297) -CH₂- 4.05 41.5
Ester C=O - 169.0
Ethyl -O-CH₂- 4.25 62.0

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is essential for predicting its reactivity, stability, and optical properties. Computational methods such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses provide detailed electronic insights.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Calculations (e.g., TD-DFT)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. These energies and the associated electronic transitions can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com

Table 4: Calculated Frontier Molecular Orbital Properties Note: Values are representative for chloropyrazine derivatives based on TD-DFT calculations.

Parameter Calculated Value (eV) Significance
HOMO Energy -7.25 Electron-donating ability
LUMO Energy -1.80 Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 5.45 | Chemical reactivity, kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and intramolecular charge delocalization within a molecule. ijnc.ir It provides a detailed picture of the bonding and electronic distribution by transforming the delocalized molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs).

Table 5: Significant NBO Donor-Acceptor Interactions and Stabilization Energies Note: Interactions shown are typical for this class of molecule and illustrate intramolecular charge transfer.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N1 π*(C2-C3) ~25.5
LP(1) N4 π*(C5-C6) ~28.0
LP(2) O(carbonyl) π*(C-O ester) ~35.2
π(C2-C3) π*(C5-C6) ~18.9

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species, making it instrumental in understanding and predicting chemical reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different charge regions. libretexts.orgwolfram.com

Red Regions : Indicate areas of lowest electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. researchgate.netresearchgate.net

Blue Regions : Represent areas of highest electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow Regions : Denote areas with intermediate or neutral potential. researchgate.net

For this compound, an MEP analysis would be expected to highlight specific reactive sites. The electronegative nitrogen atoms in the pyrazine ring and the carbonyl oxygen of the ethyl acetate group would likely appear as red or yellow-red regions, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly those on the pyrazine ring, would be anticipated to show shades of blue, indicating electron-deficient regions. This analysis provides crucial insights into the molecule's reactivity and its potential non-covalent interactions. uni-muenchen.de

Molecular Docking and Virtual Screening for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. longdom.org This technique is fundamental in structure-based drug design for predicting the binding affinity and mode of interaction between a small molecule, like this compound, and a biological target. longdom.orgnih.gov

Virtual screening utilizes docking on a large scale, where extensive libraries of compounds are computationally tested against a target protein to identify potential "hits" that are most likely to bind to the target. nih.govresearchgate.net This process significantly narrows down the number of candidates for experimental testing, saving time and resources in the drug discovery pipeline. deeporigin.comspringernature.com

A molecular docking study of this compound would involve:

Target Identification : Selecting a protein target of interest.

Binding Site Prediction : Identifying the active or allosteric site where the compound might bind.

Docking Simulation : Placing the flexible ligand into the rigid or flexible binding site of the protein and calculating the binding energy for different conformations.

Interaction Analysis : Examining the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The results of such a study, typically presented in a table, would guide the optimization of the molecule to enhance its binding affinity and selectivity for a specific biological target.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Analysis

Biological TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions Predicted
Protein Kinase X-8.5Lys78, Leu132, Asp184Hydrogen Bond, Hydrophobic
Protease Y-7.2Gly25, Val57, Ser101van der Waals, Hydrogen Bond

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity. ijpsr.com The basic principle is that similar molecules tend to exhibit similar activities. wikipedia.org For this compound, SAR studies would involve modifying parts of the molecule—for instance, replacing the chlorine atom with other halogens or functional groups, or altering the ethyl acetate side chain—and observing the resulting effect on its biological potency.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models to correlate the chemical structures of compounds with their biological activities. wikipedia.orgfiveable.me These models use molecular descriptors (physicochemical properties or theoretical parameters) as predictor variables to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model involves several stages:

Data Set Compilation : Assembling a collection of molecules with known biological activities.

Descriptor Calculation : Computing various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters).

Model Generation : Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. fiveable.me

Validation : Rigorously testing the model's predictive power using internal and external datasets. ijsdr.org

QSAR models help in prioritizing the synthesis of novel compounds with potentially enhanced activity, thereby streamlining the drug discovery process. nih.gov

Intermolecular Interactions and Solid-State Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgset-science.com The Hirshfeld surface of a molecule is defined by points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. set-science.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. set-science.comscirp.org

Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Analysis

Contact TypeDescriptionExpected Contribution
H···HInteractions between hydrogen atoms.Often the largest contributor due to the abundance of H atoms.
O···H / H···OPotential C-H···O hydrogen bonds involving carbonyl and pyrazine N atoms.Significant contribution expected, indicating hydrogen bonding.
Cl···H / H···ClInteractions involving the chlorine atom.Moderate contribution, reflecting halogen contacts.
C···H / H···Cvan der Waals interactions involving carbon and hydrogen.Significant contribution.
N···H / H···NInteractions with the pyrazine nitrogen atoms.Moderate contribution expected.

Note: The contributions are qualitative predictions based on the molecular structure.

Using quantum mechanical methods, the interaction energies between pairs of molecules within the crystal can be calculated and partitioned into components such as electrostatic, dispersion, polarization, and repulsion. nih.gov This allows for a detailed understanding of the nature of the forces at play. numberanalytics.com The sum of these pairwise interaction energies provides an estimate of the total lattice energy. nih.gov This information is crucial for understanding polymorphism (the ability of a compound to crystallize in multiple forms) and for rational crystal engineering. numberanalytics.com For this compound, this analysis would quantify the energetic importance of the hydrogen bonds and other contacts identified by Hirshfeld surface analysis, providing a complete picture of its crystal packing. nih.gov

Applications in Advanced Chemical Fields and Future Research Directions

Role as a Strategic Building Block in Pharmaceutical Research and Drug Discovery

Ethyl 2-(6-chloropyrazin-2-yl)acetate serves as a crucial starting material in the synthesis of complex molecules for pharmaceutical applications. Its chlorinated pyrazine (B50134) core and ester side chain are key to its utility, allowing chemists to construct a diverse range of derivatives. The pyrazine ring is a common feature in many biologically active compounds, and the presence of a chlorine atom provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions. The ethyl acetate (B1210297) group can also be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form amides, further expanding its synthetic potential.

The pyrazine scaffold is a well-established pharmacophore found in numerous therapeutic agents. This compound acts as a precursor for compounds with potential biological activities. Research into related heterocyclic systems has shown that derivatives can exhibit significant efficacy against various diseases.

For example, the synthesis of novel tetralin-yl-pyrazoline and other nitrogen-containing heterocyclic derivatives has yielded compounds with notable anticancer activity against human tumor cell lines like cervix carcinoma (HeLa) and breast carcinoma (MCF7). nih.gov Similarly, studies on 2-phenazinamine derivatives, which also contain a pyrazine-like core, have identified compounds with potent anticancer effects, in some cases comparable to the established drug cisplatin. nih.gov The structural elements of this compound make it an ideal starting point for creating libraries of new compounds to be screened for anti-infective and anticancer properties. Its utility lies in its role as an intermediate that can be elaborated into more complex structures with enhanced biological activity.

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to improve the molecule's biological activity, reduce toxicity, or alter its metabolic profile. cambridgemedchemconsulting.comwikipedia.org The pyrazine ring present in this compound is a well-known bioisostere for other aromatic rings, such as phenyl, pyridyl, or thiophene (B33073) groups. cambridgemedchemconsulting.comwikipedia.org

Drug designers can use this compound to systematically replace other aromatic systems in existing drug candidates. spirochem.com This substitution can lead to significant benefits:

Improved Pharmacokinetics: Altering the ring system can change how the drug is absorbed, distributed, metabolized, and excreted (ADME). wikipedia.orgspirochem.com

Enhanced Potency: The nitrogen atoms in the pyrazine ring can form additional hydrogen bonds with biological targets, potentially increasing binding affinity and efficacy.

Novel Intellectual Property: Creating a new analog with a different core structure can lead to new, patentable chemical entities.

Development in Agricultural Chemistry

The application of heterocyclic compounds is not limited to pharmaceuticals. The structural motifs found in this compound are also relevant in the development of modern agrochemicals.

The compound serves as a synthetic intermediate for creating new molecules aimed at protecting crops. Nitrogen-containing heterocycles are a cornerstone of the agrochemical industry. For instance, pyridazinone derivatives have been reported to have potential as insecticides. nih.gov The chlorinated pyrazine ring in this compound is a feature that can be exploited to develop new active ingredients for pesticides and fungicides. The chlorine atom enhances the molecule's reactivity, which can be crucial for its interaction with biological targets in pests or pathogens. By modifying the core structure, researchers can develop derivatives with selective activity against specific agricultural threats while minimizing environmental impact.

Potential in Materials Science and Engineering

While primarily used in life sciences, the reactive nature of this compound suggests potential applications in the field of materials science. Its distinct functional groups offer opportunities for incorporation into larger, more complex macromolecular structures.

The functional groups on this compound make it a candidate for use as a specialty monomer in polymer synthesis. The ester group could potentially undergo polycondensation reactions, such as transesterification, to form novel polyesters. The pyrazine ring, when incorporated into a polymer backbone, could impart specific properties such as thermal stability, altered solubility, or unique electronic characteristics.

Furthermore, the chlorine atom provides a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to create functional materials. While the use of ethyl acetate itself as a "green" solvent in polymer synthesis is being explored, the direct incorporation of a functionalized molecule like this compound into polymer chains represents a more advanced application. researchgate.netrsc.org This could lead to the development of specialized polymers for coatings, films, or other materials where tailored chemical and physical properties are required.

Interactive Data Tables

Table 1: Summary of Applications and Key Structural Features

Field of ApplicationRelevant Structural Feature(s)Potential Role/Function of the Compound
Pharmaceuticals Chlorinated Pyrazine Ring, Ethyl Acetate GroupPrecursor for anticancer and anti-infective agents. nih.gov
Medicinal Chemistry Pyrazine Ring SystemBioisosteric replacement for other aromatic rings to optimize drug properties. wikipedia.orgdrugdesign.org
Agrochemistry Chlorinated Pyrazine RingIntermediate for synthesizing novel pesticides and fungicides. nih.gov
Materials Science Ethyl Acetate Group, Chlorine AtomSpecialty monomer for creating functional polymers and coatings.

Emerging Research Areas and Potential Applications

While direct applications of this compound in the following fields are still emerging, its structural components suggest significant potential. The pyrazine core is a well-established building block in materials science, and the compound's specific functionalization opens avenues for its use in creating novel, high-performance molecular systems.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. The development of such systems often requires molecules with distinct electronic and structural properties in their different states. Halogenated organic compounds have been identified as valuable building blocks for these systems, as the halogen atoms can be used as reactive sites for further functionalization in cross-coupling reactions. researchgate.net

The structure of this compound offers several handles for synthetic modification to impart switching capabilities.

Functionalization: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions. This allows for the attachment of photochromic groups (e.g., spiropyrans, azobenzenes) or moieties that respond to chemical stimuli.

Electronic Tuning: The electron-withdrawing nature of both the pyrazine ring and the chlorine atom can influence the electronic properties of appended chromophores, potentially tuning the switching wavelength and efficiency of the resulting molecular device. researchgate.net

By strategically modifying the core structure, this compound could serve as a precursor to molecular switches designed for applications in data storage, molecular electronics, and responsive materials.

The design of chemical sensors often relies on the interaction between an analyte and a receptor molecule, which produces a measurable signal, such as a change in color or fluorescence. Pyrazine derivatives have shown considerable promise as fluorescent chemosensors, particularly for the detection of metal ions. mdpi.comresearchgate.net The nitrogen atoms of the pyrazine ring can act as binding sites for cations, and this interaction can modulate the molecule's photophysical properties.

This compound can be envisioned as a key intermediate for novel chemical sensors:

Receptor Site: The two nitrogen atoms of the pyrazine ring form a potential chelating site for metal ions. The ester group can be hydrolyzed to a carboxylic acid, providing an additional binding site to enhance selectivity and binding affinity.

Signal Transduction: The pyrazine ring can be incorporated into larger conjugated systems. Analyte binding would perturb the electronic structure of this system, leading to a "turn-on" or "turn-off" fluorescent response, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com

Research on pyrazine-based sensors has demonstrated their utility in detecting biologically and environmentally significant ions. The table below summarizes findings for several pyrazine-based fluorescent sensors, illustrating the potential for derivatives of this compound in this field.

Sensor Base CompoundTarget AnalyteSensing MechanismDetection LimitReference
Pyrazine–pyridone biheteroarylZn²⁺Chelation-Enhanced Fluorescence (CHEF)Not specified mdpi.com
Pyrazine-furan derivativeAl³⁺Chelation-Enhanced Fluorescence (CHEF)10⁻⁷ M researchgate.net
Pyrazine-based Schiff baseNi²⁺Ratiometric Fluorescence8.62 x 10⁻⁷ M researchgate.net
Pyrazine 2-carbohydrazideZn²⁺Colorimetric and Ratiometric FluorescenceNot specified dntb.gov.ua

Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior below a certain blocking temperature. rsc.org They have potential applications in high-density information storage and quantum computing. The properties of SMMs are highly dependent on the magnetic anisotropy of the metal ions and the magnetic coupling between them. Pyrazine is a well-regarded bridging ligand in coordination chemistry that can effectively mediate magnetic interactions between paramagnetic metal centers. rsc.orgacs.org

Polynuclear lanthanide complexes, in particular, are a major focus of SMM research due to the large magnetic anisotropy of ions like Dysprosium(III) (Dy³⁺). rsc.org Pyrazine and its derivatives have been successfully used to link lanthanide ions, creating dinuclear or polynuclear complexes that exhibit SMM properties. rsc.orgnih.gov

This compound could be a valuable precursor for ligands in SMM synthesis. The ester group could be modified into other coordinating groups (e.g., carboxylic acid, hydrazide) that can bind to metal ions. The pyrazine ring would then act as a bridge, propagating magnetic exchange coupling between the metal centers. The electron-withdrawing chlorine atom could subtly tune the ligand field around the metal ion, potentially enhancing the magnetic anisotropy and leading to a higher energy barrier for magnetization reversal (Ueff), a key parameter for SMM performance. rsc.org

The table below highlights research on pyrazine-bridged SMMs, demonstrating the viability of this approach.

CompoundMetal Ion(s)Anisotropy Barrier (Ueff)Key FeatureReference
[Dy₂(hfac)₆(pz)]Dy³⁺110.78 K (77 cm⁻¹)First pyrazine-bridged lanthanide SMM rsc.org
Pyrazine-N-oxide bridged chainsDy³⁺-Coordination mode of the bridge enhances magnetic anisotropy rsc.org
Pyrazinyl radical-bridged metallocenesLanthanides-Radical pyrazine linker provides strong magnetic communication researchgate.net

Future Perspectives in Halogenated Pyrazine Chemistry Research

The field of halogenated heterocyclic chemistry is dynamic and poised for significant advancements. nbinno.comnumberanalytics.com Halogenated pyrazines, including scaffolds like this compound, are at the forefront of this progress due to their immense synthetic versatility. mdpi.com

Future research is likely to focus on several key areas:

Advanced Synthesis Techniques: There is a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods for synthesizing and functionalizing halogenated pyrazines. This includes the use of flow chemistry, microwave-assisted synthesis, and novel catalytic systems to reduce waste and improve yields. numberanalytics.com The development of late-stage functionalization techniques will also be crucial for rapidly creating libraries of diverse pyrazine derivatives for screening in various applications.

Computational Design: The increasing power of computational chemistry will play a pivotal role in designing new halogenated pyrazine-based materials. numberanalytics.com Density Functional Theory (DFT) and other modeling techniques can predict the electronic, optical, and magnetic properties of novel compounds, guiding synthetic efforts toward molecules with desired functionalities for applications in electronics and materials science. researchgate.net

Novel Functionalization Reactions: Exploration of novel reactions, such as the "halogen dance," where a halogen atom migrates to a different position on the heterocyclic ring under basic conditions, could unlock access to previously inaccessible isomers of functionalized pyrazines. researchgate.netresearchgate.net This would significantly expand the chemical space available for designing new drugs and materials.

Supramolecular Chemistry and Materials Science: The ability of the pyrazine ring to participate in coordination bonds and non-covalent interactions like π-π stacking makes it an excellent candidate for building complex supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). acs.orgnih.gov Future work will likely explore the use of functionalized halogenated pyrazines to create porous materials for gas storage, separation, and catalysis, as well as conductive materials for electronic devices. nbinno.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in ethyl 2-(6-chloropyrazin-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons of the acetate (B1210297) group attached to the pyrazine (B50134) ring will appear as a singlet. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as distinct singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a separate signal. This includes the carbons of the methyl and methylene groups of the ethyl ester, the carbonyl carbon of the ester, the methylene carbon of the acetate group, and the four distinct carbons of the chloropyrazine ring. The chemical shifts of the pyrazine ring carbons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.2-1.4 (triplet)~14
CH₂ (ethyl)~4.1-4.3 (quartet)~61
CH₂ (acetate)~3.8-4.0 (singlet)~40
C=O (ester)-~170
Pyrazine-H~8.5-8.7 (singlet)-
Pyrazine-H~8.6-8.8 (singlet)-
Pyrazine-C-~145-155
Pyrazine-C-~145-155
Pyrazine-C-Cl-~150-160
Pyrazine-C-CH₂-~150-160

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be prominent. Vibrations associated with the C-H bonds of the alkyl groups and the aromatic pyrazine ring will be observed in their characteristic regions. The C-Cl stretching vibration is also expected, though it may be in the fingerprint region and less distinct.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrazine ring, which might be weak in the IR spectrum.

Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ester)Stretching1735 - 1750
C-O (ester)Stretching1000 - 1300
C-H (sp³)Stretching2850 - 3000
C-H (aromatic)Stretching3000 - 3100
C=N, C=C (pyrazine ring)Stretching1400 - 1600
C-ClStretching600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the chloropyrazine ring. The presence of the chlorine atom and the ethyl acetate group can influence the position and intensity of these absorption maxima.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound. For this compound (molecular formula C₈H₉ClN₂O₂), the expected m/z for the [M+H]⁺ ion would be approximately 201.04, considering the most abundant isotopes. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion peak, providing further confirmation of the presence of a chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula, C₈H₉ClN₂O₂. By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be unequivocally established, distinguishing it from other compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound
TechniqueIonExpected m/zInformation Provided
ESI-MS[M+H]⁺~201.04 (for ³⁵Cl) and ~203.04 (for ³⁷Cl)Molecular Weight and presence of Chlorine
HRMS[M+H]⁺Calculated: 201.0431 (for C₈H₁₀ClN₂O₂⁺)Elemental Composition Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves to confirm the molecular weight and provide structural information through fragmentation patterns. The sample, upon injection, is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

While specific GC-MS analysis data for this compound is not extensively detailed in publicly available literature, typical parameters for similar pyrazine derivatives can be inferred. jmaterenvironsci.comscholarsresearchlibrary.com Analysis is generally performed using a non-polar or medium-polarity capillary column. scholarsresearchlibrary.com The mass spectrometer detects the molecular ion peak (M+) corresponding to the compound's molecular weight (200.62 g/mol ) and characteristic fragment ions resulting from the cleavage of the ethyl acetate side chain and the chloropyrazine ring. nih.gov Comparison of the obtained mass spectrum with spectral libraries aids in the unequivocal identification of the compound. jmaterenvironsci.com

Table 1: Typical GC-MS Parameters for Analysis of Pyrazine Derivatives

Parameter Typical Value/Condition Purpose
Column Non-polar (e.g., ZB 5-MS) or medium-polarity capillary column Separates compounds based on volatility and polarity. scholarsresearchlibrary.com
Carrier Gas Helium Inert gas to carry the sample through the column. jmaterenvironsci.com
Injector Temp. ~250-300 °C Ensures rapid vaporization of the sample. jmaterenvironsci.com
Oven Program Ramped temperature gradient (e.g., 70°C to 260°C) Allows for the separation of compounds with different boiling points. scholarsresearchlibrary.com
Ionization Electron Ionization (EI) at 70 eV Standard method for generating reproducible mass spectra.

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Detects and measures the mass-to-charge ratio of ions. |

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities.

Flash Chromatography (Silica Gel)

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis. jasco.hurochester.edu For this compound, purification is typically performed using a column packed with silica (B1680970) gel, a polar stationary phase. rsc.orgtandfonline.com The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, known as the mobile phase.

The separation principle is based on the differential adsorption of the compounds onto the silica gel. wfu.edu More polar compounds interact more strongly with the silica and elute slower, while less polar compounds travel down the column more quickly. A common mobile phase for pyrazine derivatives consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. rsc.orgrsc.org The ratio of these solvents is often optimized using Thin-Layer Chromatography (TLC) beforehand to achieve the best separation. tandfonline.com A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often employed to effectively separate compounds with a range of polarities. rsc.org

Table 2: Flash Chromatography Parameters for Pyrazine Derivative Purification

Parameter Description Typical Application
Stationary Phase Silica Gel (e.g., 200-300 mesh) A polar adsorbent that separates compounds based on polarity. rsc.orgrsc.org
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate A two-component solvent system where polarity is adjusted by varying the ratio. rochester.edursc.orgtandfonline.com
Elution Mode Isocratic or Gradient Isocratic uses a constant solvent composition, while gradient involves increasing the mobile phase polarity over time for better separation. rsc.org
Loading Method Dry or Wet Loading The crude sample is either pre-adsorbed onto silica (dry) or dissolved in a minimal amount of the mobile phase (wet).

| Monitoring | Thin-Layer Chromatography (TLC) | Fractions collected from the column are analyzed by TLC to identify those containing the pure product. rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an analytical technique used for the separation, identification, and quantification of compounds. It is particularly useful for assessing the purity of non-volatile compounds like this compound. The principle is similar to flash chromatography but utilizes much smaller stationary phase particles and high pressure to force the mobile phase through the column, resulting in higher resolution and faster separation times.

For purity analysis of pyrazine esters, a reversed-phase HPLC method is common. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). More polar compounds elute first, while less polar compounds are retained longer. Detection is typically achieved using an ultraviolet (UV) detector, as the pyrazine ring absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: General HPLC Conditions for Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 Non-polar stationary phase for separating moderately polar compounds. oup.comnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water Polar solvent system for reversed-phase chromatography.
Elution Isocratic or Gradient A gradient is often used to resolve complex mixtures.
Flow Rate 0.5 - 2.0 mL/min Controls the speed of the separation.
Detector UV-Vis Detector (e.g., at 254 nm) Detects UV-absorbing compounds like pyrazines.

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. wvu.edulibretexts.org It is also instrumental in developing a suitable solvent system for flash chromatography. tandfonline.com

A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, usually silica gel. wvu.edu A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (eluent). The solvent moves up the plate by capillary action, and the components of the sample mixture separate based on their affinity for the stationary phase versus the mobile phase. libretexts.org

The separation is visualized, often under UV light if the compounds are UV-active, or by staining. wvu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. wvu.edu This value is characteristic of a compound in a specific solvent system and helps in its identification. For this compound, a mobile phase of ethyl acetate and hexane would be appropriate, with the Rf value depending on the exact ratio of the two solvents. wvu.edu

Table 4: Thin-Layer Chromatography (TLC) Analysis

Parameter Description Relevance
Stationary Phase Silica Gel G/UV254 coated plates Polar adsorbent allowing separation by polarity; UV indicator for visualization. researchgate.net
Mobile Phase Ethyl Acetate/Hexane or Petroleum Ether/Ethyl Acetate Solvent system whose polarity can be tuned to achieve optimal separation. tandfonline.comwvu.edu
Development Ascending development in a closed chamber Ensures solvent vapor saturation for reproducible results. hplc.sk
Visualization UV light (254 nm) or chemical staining (e.g., iodine vapor) Allows for the detection of the separated compound spots. wvu.edu

| Rf Value | Ratio of solute distance to solvent distance | A key parameter for compound identification and purity check; optimal values for separation are typically between 0.2 and 0.8. hplc.sk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(6-chloropyrazin-2-YL)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related pyridazine derivative was prepared by reacting a pyrrolizine intermediate with ethyl oxalyl monochloride under anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to minimize side products (e.g., diastereomers). Yield improvements often involve inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies functional groups and regiochemistry. For example, pyrazine ring protons appear as distinct singlets in δ 8.5–9.5 ppm .
  • IR : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and pyrazine C-Cl (650–750 cm⁻¹) confirm structural motifs .
  • GC-MS : Used to assess purity and fragmentation patterns. Ethyl acetate extracts of similar compounds show characteristic molecular ion peaks and chlorine isotope patterns .

  • X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond angles, torsion angles, and packing interactions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3-LYP/6-31G(d)) predict harmonic frequencies, but experimental IR values (anharmonic) require scaling factors. For example, a scaling factor of 0.9614 for B3-LYP/6-31G(d) minimizes errors in C=O and C-Cl vibrations . Discrepancies >5% may indicate conformational flexibility or solvent effects, necessitating implicit solvation models (e.g., PCM) in computations .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology : Challenges include:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Thermal motion : Anisotropic refinement of non-H atoms with SHELXL improves accuracy. For example, a related quinoline derivative showed improved R-factor (0.026) after refining hydrogen atom positions with riding models .
  • Twinned crystals : Integration of multi-component datasets (e.g., HKLF 5 format in SHELX) resolves overlapping reflections .

Q. How do substituent effects on the pyrazine ring influence the compound’s reactivity in nucleophilic substitution?

  • Methodology : The electron-withdrawing chlorine at the 6-position activates the pyrazine ring toward nucleophilic attack. Kinetic studies (monitored by HPLC or LC-MS) show faster substitution at the 2-position compared to unsubstituted pyrazines. Computational analysis (NBO charges via Gaussian) quantifies charge distribution, correlating with experimental reaction rates .

Methodological Tables

Table 1 : Scaling Factors for DFT-Calculated Vibrational Frequencies

Method/Basis SetScaling FactorAverage Error (%)
B3-LYP/6-31G(d)0.96142.8
B3-PW91/6-311G(df,p)0.95793.1

Table 2 : Key Crystallographic Data for a Related Pyridazine Derivative

ParameterValue
Space groupP2₁/c
R-factor0.042
C-Cl bond length (Å)1.734(2)
Dihedral angle (C-O-C=O)178.5°

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